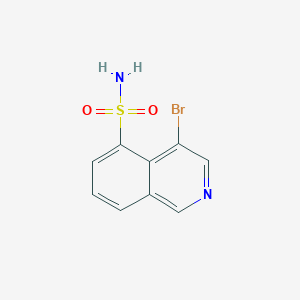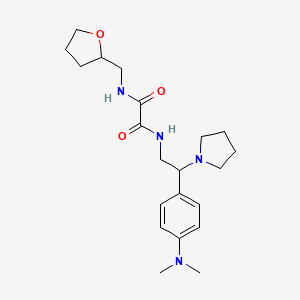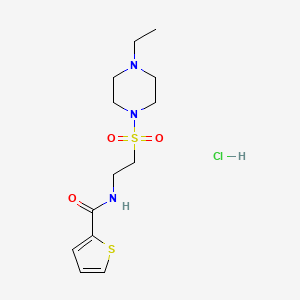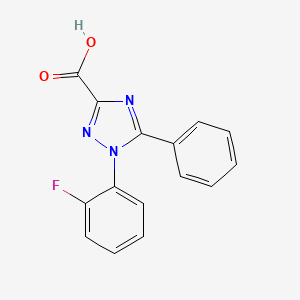
1-(2-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. It would also discuss the mechanism of the reaction and any byproducts formed .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity, and stability) .科学的研究の応用
Medicine
1-(2-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid: has shown potential in medicinal chemistry due to the biological activity of triazole derivatives. Triazoles are known for their stability and ability to mimic the amide bond, which is crucial in many drugs . This compound could be explored for its efficacy in treating various conditions, potentially leading to the development of new therapeutic agents.
Agriculture
In agriculture, triazole compounds have been utilized for their antimicrobial properties. They can serve as a basis for developing new pesticides or fungicides, helping to protect crops from diseases and pests . The stability of triazoles under various conditions makes them suitable candidates for environmental exposure.
Material Science
The triazole ring is a component in polymers and materials science due to its robustness and chemical versatility . 1-(2-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid could be used to create new materials with specific properties, such as increased durability or thermal stability.
Environmental Science
Triazole derivatives can play a role in environmental science, particularly in the development of sensors and systems for monitoring pollutants. Their strong dipole moment and hydrogen bonding ability make them good candidates for detecting various environmental factors .
Analytical Chemistry
In analytical chemistry, triazole derivatives are used in the synthesis of reagents and the development of analytical methods. The compound could be involved in creating new fluorescent probes or enhancing the sensitivity of detection methods .
Pharmaceutical Chemistry
The triazole core is present in many pharmaceutical drugs, and derivatives like 1-(2-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid could be synthesized for potential use in drug discovery and development . Its structural features may allow it to interact with various biological targets, leading to new treatments.
Supramolecular Chemistry
Due to its ability to form stable complexes with various molecules, this compound could be used in supramolecular chemistry to build larger structures for nanotechnology or molecular machines .
Green Chemistry
The principles of green chemistry emphasize the need for environmentally friendly and sustainable chemical processes. Triazole derivatives, including the compound , can be synthesized using green chemistry approaches, reducing the environmental impact of chemical synthesis .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-fluorophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-11-8-4-5-9-12(11)19-14(10-6-2-1-3-7-10)17-13(18-19)15(20)21/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXUXXZSKHVCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

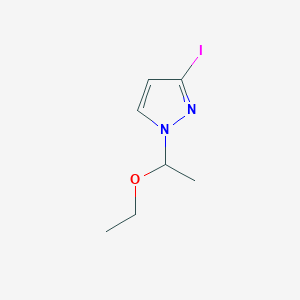
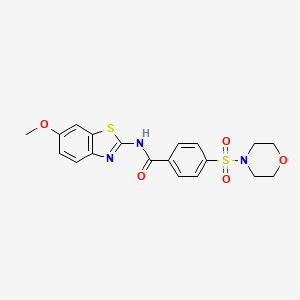
![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B2849236.png)
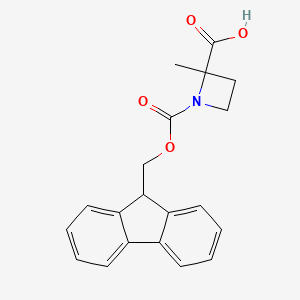
![2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2849239.png)
![2-[[5-[(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2849240.png)
![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2849242.png)
![2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine](/img/structure/B2849244.png)
![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2849245.png)
![2-[(4-Chlorophenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2849246.png)

